molecular formula C14H17BrCl3N3OS B5049176 N-[1-({[(3-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-3-methylbutanamide CAS No. 6131-71-1

N-[1-({[(3-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-3-methylbutanamide

Cat. No.: B5049176
CAS No.: 6131-71-1
M. Wt: 461.6 g/mol
InChI Key: LSGYOOLWQBFGAW-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an amine group (-NH2), a carbonothioyl group (-CS-), and a trichloroethyl group (-C2H2Cl3). The presence of these groups suggests that this compound could participate in a variety of chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the individual functional groups, followed by their combination through various chemical reactions. The exact synthesis pathway would depend on the specific reactions used and the conditions under which they are carried out .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amine, carbonothioyl, and trichloroethyl groups would likely result in a complex three-dimensional structure .


Chemical Reactions Analysis

This compound could participate in a variety of chemical reactions, thanks to its multiple functional groups. For example, the amine group could participate in acid-base reactions, the carbonothioyl group could undergo addition or substitution reactions, and the trichloroethyl group could participate in elimination reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, its density would depend on the arrangement of its atoms, and its reactivity would depend on the presence of reactive groups .

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the specific reactions it undergoes. Without more specific information, it’s difficult to predict exactly how this compound would behave .

Future Directions

Future research on this compound could involve studying its synthesis, its reactions, and its potential applications. This could include exploring new synthesis pathways, investigating its reactivity under various conditions, and testing its potential use in various industrial or pharmaceutical applications .

Properties

IUPAC Name

N-[1-[(3-bromophenyl)carbamothioylamino]-2,2,2-trichloroethyl]-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrCl3N3OS/c1-8(2)6-11(22)20-12(14(16,17)18)21-13(23)19-10-5-3-4-9(15)7-10/h3-5,7-8,12H,6H2,1-2H3,(H,20,22)(H2,19,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGYOOLWQBFGAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrCl3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40387347
Record name N-(1-{[(3-Bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-3-methylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6131-71-1
Record name N-(1-{[(3-Bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-3-methylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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